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Compound of Interest

Compound Name: Tredaptive

Cat. No.: B1245522 Get Quote

This technical support guide provides in-depth information for researchers, scientists, and drug

development professionals investigating the adverse events associated with Tredaptive
(nicotinic acid/laropiprant). The content is presented in a question-and-answer format to

address specific issues that may arise during experimental design and execution.

Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the withdrawal of Tredaptive from the market?

A1: Tredaptive was withdrawn from the market because the large-scale HPS2-THRIVE (Heart

Protection Study 2-Treatment of HDL to Reduce the Incidence of Vascular Events) clinical trial

failed to demonstrate a significant reduction in major vascular events when added to statin

therapy.[1][2] Furthermore, the study revealed a statistically significant increase in the

incidence of non-fatal serious adverse events in the group receiving Tredaptive compared to

the placebo group.[1][2][3] The European Medicines Agency's (EMA) Committee for Medicinal

Products for Human Use (CHMP) concluded that the benefits of Tredaptive no longer

outweighed its risks.[4]

Q2: What were the major adverse events observed with Tredaptive in the HPS2-THRIVE

study?

A2: The HPS2-THRIVE study, which enrolled 25,673 high-risk patients, identified several

statistically significant increases in serious adverse events with Tredaptive.[1][5] These

included:
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Myopathy: An increased risk of muscle-related side effects.[6]

New-Onset Diabetes and Disturbances in Glycemic Control: A higher incidence of newly

diagnosed diabetes and complications in patients with pre-existing diabetes.[7][8]

Bleeding: An excess of both gastrointestinal and intracranial bleeding.[7][8]

Infections: A higher rate of serious infections.[7][8]

Gastrointestinal and Skin-related Issues: Including indigestion, itching, and rashes.[9]

Troubleshooting Guides
Investigating Niacin-Induced Flushing and Laropiprant's
Mechanism
Q3: We are investigating the mechanism of niacin-induced flushing. What is the established

signaling pathway?

A3: Niacin-induced flushing is primarily mediated by the activation of the G protein-coupled

receptor 109A (GPR109A) on dermal Langerhans cells and macrophages.[9][10] This

activation leads to the production and release of prostaglandin D2 (PGD2). PGD2 then binds to

the prostaglandin D2 receptor 1 (DP1) on capillary endothelial cells, causing vasodilation and

the characteristic flushing symptoms.[11][12]

Diagram of the Niacin-Induced Flushing Pathway:
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Niacin-induced flushing pathway and the action of laropiprant.

Q4: How can we quantify PGD2 release in response to nicotinic acid in our experiments?

A4: A reliable method to quantify PGD2 release is to measure its stable metabolite, 9α,11β-

PGF2, in plasma or urine using gas chromatography-mass spectrometry (GC-MS).[13] This

method provides high sensitivity and specificity.

Experimental Protocol: Measurement of PGD2 Metabolite (9α,11β-PGF2) by GC-MS

Sample Collection: Collect blood samples in tubes containing an anticoagulant (e.g., EDTA)

at baseline and at various time points after nicotinic acid administration (e.g., 15, 30, 45, 60,

120, and 240 minutes).[13] Immediately centrifuge the samples to separate the plasma and

store at -80°C until analysis.

Sample Preparation (Solid-Phase Extraction):

Acidify plasma samples to pH 3 with formic acid.

Add a deuterated internal standard (e.g., 9α,11β-PGF2-d4) for accurate quantification.

Apply the sample to a C18 solid-phase extraction column pre-conditioned with methanol

and water.

Wash the column with a non-polar solvent (e.g., hexane) to remove lipids.

Elute the prostaglandins with a more polar solvent (e.g., ethyl acetate).

Evaporate the eluate to dryness under a stream of nitrogen.

Derivatization:

To improve volatility and thermal stability for GC analysis, derivatize the sample. This

typically involves a two-step process:

1. Methoximation of the ketone groups.
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2. Silylation of the hydroxyl groups to form pentafluorobenzyl (PFB) esters and

trimethylsilyl (TMS) ethers.

GC-MS Analysis:

Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.

Use a suitable capillary column (e.g., DB-1) for separation.

Operate the mass spectrometer in negative ion chemical ionization (NICI) mode for high

sensitivity.

Monitor the characteristic ions for both the native PGD2 metabolite and the deuterated

internal standard.

Quantification:

Construct a standard curve using known concentrations of the PGD2 metabolite.

Calculate the concentration in the unknown samples by comparing the peak area ratio of

the analyte to the internal standard against the standard curve.

Assessing Myopathy
Q5: We are planning a preclinical/clinical study and need to assess the risk of drug-induced

myopathy. What is a standard protocol?

A5: A comprehensive assessment of drug-induced myopathy should include clinical monitoring,

biochemical markers, and potentially more invasive procedures if myopathy is suspected.

Experimental Protocol: Assessment of Drug-Induced Myopathy

Clinical Monitoring:

Regularly question subjects about muscle-related symptoms such as pain (myalgia),

weakness, tenderness, or cramps.

Perform physical examinations to assess muscle strength and tenderness.
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Biochemical Monitoring (Creatine Kinase):

Measure serum creatine kinase (CK) levels at baseline and at regular intervals throughout

the study.

In the HPS2-THRIVE study, CK was measured at each follow-up visit, and more frequently

if muscle symptoms were reported or if alanine transaminase (ALT) levels were elevated.

[6]

Define myopathy based on pre-specified CK elevation thresholds (e.g., >5x or >10x the

upper limit of normal) with or without muscle symptoms.[6]

Further Investigation (if myopathy is suspected):

Electromyography (EMG): Can help to differentiate between myopathic and neurogenic

causes of weakness.

Muscle Biopsy: In cases of persistent or severe myopathy, a muscle biopsy can provide

definitive evidence of muscle damage and may reveal specific pathological features.[14]

Diagram of the Myopathy Assessment Workflow:
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Workflow for the assessment of drug-induced myopathy.

Monitoring Glycemic Control
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Q6: How should we monitor for potential effects on glycemic control and new-onset diabetes in

our clinical trial?

A6: Monitoring for adverse effects on glycemic control involves regular blood glucose

measurements and standardized diagnostic criteria for new-onset diabetes.

Experimental Protocol: Monitoring Glycemic Control

Baseline Assessment:

Measure fasting plasma glucose (FPG) and glycated hemoglobin (HbA1c) at the

beginning of the study to establish a baseline.

Identify subjects with pre-existing diabetes.

Regular Monitoring:

Measure FPG and/or HbA1c at regular intervals (e.g., every 6-12 months) for all subjects.

For subjects with known diabetes, more frequent monitoring (including self-monitoring of

blood glucose) may be necessary to detect disturbances in glycemic control.[15]

Diagnosis of New-Onset Diabetes:

Use standardized diagnostic criteria, such as those from the American Diabetes

Association (ADA):

Fasting plasma glucose ≥ 126 mg/dL (7.0 mmol/L)

2-hour plasma glucose ≥ 200 mg/dL (11.1 mmol/L) during an oral glucose tolerance test

(OGTT)

HbA1c ≥ 6.5%

In a patient with classic symptoms of hyperglycemia or hyperglycemic crisis, a random

plasma glucose ≥ 200 mg/dL (11.1 mmol/L)

Continuous Glucose Monitoring (CGM):
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For more detailed insights into glycemic variability and the incidence of hypoglycemia or

hyperglycemia, consider using continuous glucose monitoring (CGM) devices in a subset

of participants.[16][17]

Quantitative Data from the HPS2-THRIVE Study
The following tables summarize the key quantitative data on adverse events from the HPS2-

THRIVE trial.

Table 1: Incidence of Myopathy in the HPS2-THRIVE Study[6][18][19]

Patient Group
Tredaptive
Group

Placebo Group
Risk Ratio
(95% CI)

p-value

Overall 0.16%/year 0.04%/year 4.4 (2.6-7.5) <0.0001

Chinese

Participants
0.66%/year 0.13%/year - -

European

Participants
0.07%/year 0.04%/year - -

Table 2: Incidence of Diabetes-Related Adverse Events in the HPS2-THRIVE Study[7][8][18]

Adverse Event
Tredaptive
Group

Placebo Group
Hazard Ratio
(95% CI)

p-value

New-Onset

Diabetes
5.7% 4.3% 1.32 (1.16-1.51) <0.001

Disturbances in

Diabetes Control
11.1% 7.5% 1.56 (1.35-1.80) <0.001

Table 3: Incidence of Other Serious Adverse Events in the HPS2-THRIVE Study[7][8][18]
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Adverse Event
Category

Tredaptive Group Placebo Group p-value

Bleeding 2.5% 1.9% <0.001

Infections 8.0% 6.6% <0.001

Gastrointestinal 4.8% 3.8% <0.001

Musculoskeletal 3.7% 3.0% <0.001

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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